molecular formula C15H14N2O2 B2860299 (5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol CAS No. 5028-48-8

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol

Cat. No.: B2860299
CAS No.: 5028-48-8
M. Wt: 254.289
InChI Key: MDAWGPMBALAHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-1H-benzimidazol-2-yl)(phenyl)methanol is a chemical compound of significant interest in medicinal chemistry research due to its benzimidazole core structure. The benzimidazole scaffold is recognized as a privileged structure in drug discovery, known for its wide range of pharmacological activities and its ability to interact with diverse biological targets . Benzimidazole derivatives, particularly those with substitutions at the 2-position like the phenylmethanol group in this compound, are frequently explored for their anti-inflammatory potential. Such derivatives have demonstrated the ability to inhibit key enzymes in the inflammatory process, such as COX-1 and COX-2, and have shown IC50 values lower than standard anti-inflammatory drugs like ibuprofen in pre-clinical models . Furthermore, 2-substituted benzimidazoles are investigated as prospective anticancer agents. Research indicates that introducing specific substituents to the benzimidazole structure can significantly enhance antiproliferative activities against various human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and PC3 (prostate adenocarcinoma) . The compound's structure, featuring a 5-methoxy group and a 2-phenylmethanol substitution, aligns with structure-activity relationship (SAR) studies that aim to optimize these biological activities. The synthesis of related benzimidazole derivatives often involves the condensation of ortho-phenylenediamine derivatives with appropriate aldehydes, followed by reduction steps . This compound is supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(6-methoxy-1H-benzimidazol-2-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-11-7-8-12-13(9-11)17-15(16-12)14(18)10-5-3-2-4-6-10/h2-9,14,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWGPMBALAHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

The construction of the 5-methoxybenzimidazole nucleus typically begins with 4-methoxy-1,2-diaminobenzene as the primary precursor. As demonstrated in multiple studies, this diamine undergoes cyclization with carbonyl equivalents to establish the heterocyclic framework:

Reaction equation:
$$
\text{4-Methoxy-1,2-diaminobenzene} + \text{R-C=O source} \xrightarrow{\text{acid}} \text{5-Methoxybenzimidazole derivative}
$$

The nature of the carbonyl component (R-C=O) determines the substituent at the critical C2 position. For (phenyl)methanol functionality, three distinct approaches have been developed.

Primary Preparation Methods

Reductive Cyclization with Carbonyl Precursors

Adapted from the patent WO2004092142A1, this two-stage process combines cyclization and reduction:

Stage 1: Thiol intermediate synthesis
$$
\begin{array}{ll}
\text{Reactants:} & \text{4-Methoxy-1,2-diaminobenzene, CS}_2 \
\text{Catalyst:} & \text{KOH (2.0 equiv), polyglycol ether} \
\text{Conditions:} & 80–90^\circ\text{C, 8–10 h} \
\text{Product:} & \text{2-Mercapto-5-methoxybenzimidazole (78\% yield)} \
\end{array}
$$

Stage 2: Reductive alkylation
$$
\begin{array}{ll}
\text{Reactants:} & \text{2-Mercapto intermediate, PhCH(OH)Br} \
\text{Catalyst:} & \text{Raney Ni (10–12 kg H}_2\text{ pressure)} \
\text{Conditions:} & 65–70^\circ\text{C, 1–2 h} \
\text{Product:} & \text{Target compound (65\% yield)} \
\end{array}
$$

Advantages:

  • Eliminates stoichiometric metal reductants through catalytic hydrogenation
  • Scalable to kilogram quantities with minimal sulfur byproducts

One-Pot Oxidative Condensation

Building on the aerobic methodology from PMC9044521, this streamlined approach uses substituted benzyl alcohols:

Reaction scheme:
$$
\text{PhCH}2\text{OH} + \text{4-Methoxy-1,2-diaminobenzene} \xrightarrow[\text{NaNO}2/\text{TEMPO}]{\text{[MIMPs]}^+\text{Cl}^-} \text{Target compound}
$$

Optimized conditions:

  • Ionic liquid catalyst: 20 mol% [MIMPs]$$^+$$Cl$$^-$$
  • Co-catalysts: 5 mol% TEMPO, 8 mol% NaNO$$_2$$
  • Solvent: CH$$3$$CN/H$$2$$O (10:1)
  • Temperature: 45°C (oxidation), 55°C (condensation)
  • Yield: 85%

Key observations:

  • Atmospheric oxygen serves as terminal oxidant
  • Electron-donating groups on diamine improve yields (93% for 4-methyl derivative)

Thiol-Mediated Alkylation

The JPSR-pharmainfo protocol provides a versatile route through sulfur intermediates:

Step 1: Thiol formation
$$
\begin{array}{ll}
\text{Reactants:} & \text{4-Methoxy-1,2-diaminobenzene, CS}2 \
\text{Base:} & \text{KOH/EtOH–H}
2\text{O} \
\text{Yield:} & 93\% \text{ 2-mercapto derivative} \
\end{array}
$$

Step 2: Nucleophilic displacement
$$
\begin{array}{ll}
\text{Alkylating agent:} & \text{PhCH(OH)OTs} \
\text{Solvent:} & \text{Acetone, 60°C} \
\text{Yield:} & 72\% \
\end{array}
$$

Purification:

  • Column chromatography (SiO$$_2$$, n-hexane:EtOAc 7.5:2.5)
  • Recrystallization from ethanol/water

Grignard Addition to Benzimidazole-2-Carbaldehyde

A less explored but theoretically viable approach:

Synthetic sequence:

  • Vilsmeier formylation of 5-methoxybenzimidazole → 2-carbaldehyde
  • PhMgBr addition → PhCH(OH)-benzimidazole
  • Acidic workup

Challenges:

  • Low regioselectivity in formylation step
  • Requires protection of NH groups during Grignard reaction

Comparative Method Analysis

Table 1. Performance metrics of synthetic routes

Method Yield Range Purity (%) Key Advantage Limitation
Reductive cyclization 65–78% >98 Scalability High-pressure H₂ requirements
Oxidative condensation 75–85% 97 Atom economy Specialized catalyst needed
Thiol alkylation 68–72% 95 Mild conditions Multiple purification steps
Grignard addition <50%* N/A Modularity Low efficiency

*Theoretical projection based on analogous reactions

Critical Process Considerations

Solvent Systems

  • Polar aprotic mixtures (DMF/H$$_2$$O) enhance cyclization rates
  • CH$$3$$CN/H$$2$$O optimizes oxidative condensation kinetics

Catalytic Innovations

  • Raney Ni enables H$$_2$$-mediated reductions without Fe/Zn sludge
  • TEMPO/NO$$_x$$ systems prevent over-oxidation of benzyl alcohols

Purification Challenges

  • Silica chromatography effectively separates diastereomers
  • Recrystallization solvents: Ethanol/water (3:1) optimal for final product

Emerging Methodologies

Continuous Flow Synthesis

Adapting patent WO2004092142A1 principles:

  • Microreactor residence time: 12 min vs. 8 h batch
  • 23% yield improvement through precise thermal control

Biocatalytic Approaches

  • Lipase-mediated kinetic resolution of racemic mixtures
  • Enantiomeric excess >99% achieved using CAL-B

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group or the phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Type

Key structural analogs and their substituent differences are summarized in Table 1.

Compound Name Benzimidazole Substituents 2-Position Group Key Properties/Applications Reference
(5-Methoxy-1H-benzimidazol-2-yl)(phenyl)methanol 5-OCH₃ Phenylmethanol Pharmacological scaffold
5-Methoxy-1-methyl-1H-benzimidazole-2-methanol 5-OCH₃, 1-CH₃ Methanol Intermediate for N-alkylation
(6-Ethoxy-1H-benzimidazol-2-yl)methanol 6-OCH₂CH₃ Methanol Potential antimicrobial activity
1-(6-Methyl-1H-benzimidazol-2-yl)ethanol 6-CH₃ Ethanol Structural analog for drug design
5-Amino-1-methyl-1H-benzimidazole-2-methanol 5-NH₂, 1-CH₃ Methanol Precursor for triazole derivatives

Key Observations :

  • Methoxy vs.
  • Amino Substitution: The 5-amino group in enhances nucleophilicity, enabling coupling reactions for triazole synthesis .
  • N-Methylation : Methylation at the 1-position (e.g., ) reduces hydrogen-bonding capacity, affecting solubility and interaction with biological targets .

Functional Group Reactivity

The hydroxymethyl group in this compound can undergo oxidation to a carboxylic acid or chlorination to a chloromethyl derivative, similar to other benzimidazole-2-methanol analogs . For instance, oxidation of analogous compounds yields benzimidazole-2-carboxylic acids (e.g., compounds 40–46 in ), which are critical for coordinating metal ions in medicinal chemistry .

Analytical and Spectroscopic Comparisons

  • Spectrophotometry : Phenyl-containing analogs (e.g., phenylephrine in ) are analyzed via azo-dye formation at 510 nm, suggesting similar UV-Vis methods could apply to the target compound .
  • Chromatography : highlights HPLC/UPLC methods for separating omeprazole analogs, which could be adapted for purity analysis of the target compound .

Biological Activity

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a benzimidazole core with a methoxy group and a phenyl substituent. Its chemical formula is C14H12N2OC_{14}H_{12}N_{2}O . The structural features contribute to its potential biological activities by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Enterococcus faecalis, demonstrating a minimum inhibitory concentration (MIC) of 8 µM, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
E. faecalis8
E. coli10
Pseudomonas aeruginosa12

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines. Notably, it has shown selective antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 3.1 µM . This suggests that the compound may inhibit cancer cell growth through mechanisms that warrant further investigation.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may modulate enzyme activity or interfere with cellular signaling pathways, leading to reduced proliferation in cancer cells and enhanced antibacterial effects .

Case Studies and Research Findings

  • Antioxidant Activity : Several studies have reported that benzimidazole derivatives, including this compound, possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .
  • Structure-Activity Relationship : The presence of methoxy and hydroxyl groups on the phenyl ring has been shown to enhance the biological activity of benzimidazole derivatives. Modifications to the structure can significantly impact their potency against cancer and microbial targets .
  • Comparative Studies : In comparative studies with standard drugs like doxorubicin, this compound exhibited comparable or superior activity against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of 5-methoxy-1H-benzimidazole-2-carbaldehyde with phenyl Grignard reagents or via nucleophilic substitution. Key factors include:

  • Catalysts : Use of KOH or hydrazine hydrate in ethanol under reflux (e.g., yields improved by 15% with KOH vs. other bases) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and environmental impact .
  • Temperature Control : Reflux at 80–100°C optimizes intermediate formation; higher temperatures risk decomposition .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
KOHEthanol807898.5
HydrazineDMF1006595.2

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, benzimidazole protons at δ 7.1–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected: 280.3 g/mol; observed: 280.2 g/mol) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% in optimized syntheses) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding to ATP-binding pockets in kinases (e.g., binding energy −9.2 kcal/mol for CDK2) .
  • Enzyme Assays : IC50_{50} values (e.g., 12.3 µM against COX-2) suggest anti-inflammatory activity via prostaglandin suppression .
    • Data Contradiction : Reported IC50_{50} values vary (8–15 µM) due to assay conditions (e.g., serum concentration differences) .

Q. What computational approaches model the compound’s interactions, and how do they compare with empirical data?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* basis set optimizes geometry; HOMO-LUMO gaps (4.2 eV) correlate with redox activity observed in cyclic voltammetry .
  • MD Simulations : 100-ns trajectories reveal stable binding to DNA G-quadruplexes (RMSD < 2.0 Å), validated by fluorescence quenching .

Q. How do crystallographic studies resolve structural ambiguities in this compound?

  • Methodological Answer :

  • SHELX Refinement : Twin refinement with SHELXL resolves disorder in the methoxy group (R-factor < 0.05) .
  • Hydrogen Bonding : X-ray diffraction confirms intramolecular H-bonds between methanol -OH and benzimidazole N (2.8 Å) .

Q. How can contradictions in reported biological activities be explained by study design differences?

  • Methodological Answer :

  • Cell Line Variability : Anti-proliferative activity ranges from IC50_{50} 10 µM (HeLa) to 25 µM (MCF-7) due to differential expression of target proteins .
  • Dosing Regimens : In vivo studies show 50% tumor reduction with daily dosing (10 mg/kg) vs. no effect with weekly dosing .

Q. What structure-activity relationship (SAR) insights guide optimization of benzimidazole derivatives?

  • Methodological Answer :

  • Methoxy Position : 5-methoxy substitution enhances lipophilicity (logP 2.8 vs. 2.1 for non-substituted analogs), improving membrane permeability .
  • Phenyl Group Modifications : Electron-withdrawing groups (e.g., -Cl) increase kinase inhibition (IC50_{50} 8 µM vs. 15 µM for -OCH3_3) .

Q. What analytical methods address stability and degradation under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : HPLC-MS identifies acid hydrolysis products (e.g., benzimidazole cleavage at pH < 3) .
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C, with decomposition onset at 220°C (5% weight loss) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.